1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
1-(2,4-Dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is an intriguing compound with a complex structure, featuring multiple functional groups that contribute to its reactivity and application versatility. This compound's structure suggests potential utility in medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2,4-Dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves a multi-step process:
Formation of the triazolopyrimidine core: : Starting from a substituted aromatic amine, the synthesis involves cyclization with appropriate reagents such as hydrazines and alkylating agents to form the triazolopyrimidine nucleus.
Piperazine coupling: : The final step involves coupling the piperazine ring with the triazolopyrimidine core under nucleophilic substitution conditions.
Industrial Production Methods: : Industrial-scale production of this compound necessitates optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and purification strategies (like chromatography and crystallization) are employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially on its aromatic rings and sulfonyl groups.
Reduction: : Reduction reactions can target the aromatic nitro groups if present or reduce double bonds within the triazolopyrimidine core.
Substitution: : Nucleophilic substitution reactions are common, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, osmium tetroxide, or other mild oxidizing agents under controlled conditions.
Reduction: : Sodium borohydride, hydrogenation with palladium catalysts, or lithium aluminum hydride.
Substitution: : Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases such as triethylamine or sodium hydroxide.
Major Products: : The reactions generally yield modified versions of the original compound, where one or more functional groups are transformed, leading to derivatives with potentially enhanced or modified properties.
Scientific Research Applications
Chemistry: : 1-(2,4-Dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is utilized as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : In biological research, it serves as a probe or ligand for studying biochemical pathways, enzyme activities, and cellular signaling processes.
Industry: : In the industrial domain, this compound can be employed in the synthesis of advanced materials, specialty chemicals, and as intermediates in agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects generally involves:
Molecular targets: : Interaction with specific proteins, enzymes, or receptors, modulating their activity.
Pathways involved: : Influencing biochemical pathways, such as kinase signaling, GPCR activation, or ion channel modulation.
Comparison with Similar Compounds
Unique Features
The specific substitution pattern on the triazolopyrimidine core and the piperazine ring.
The presence of the 2,4-dimethylbenzenesulfonyl group, enhancing its lipophilicity and interaction capabilities.
Similar Compounds
1-(2,4-Dimethylbenzenesulfonyl)-4-piperazine derivatives
Triazolopyrimidine-based compounds with different substitution patterns
Piperazine-linked heterocycles
This compound's unique structural attributes and versatile applications set it apart from other similar compounds, highlighting its significance in scientific research and industrial applications.
Properties
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2S/c1-16-4-7-19(8-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)33(31,32)20-9-6-17(2)14-18(20)3/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNAZJDMPGFKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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